molecular formula C7H7ClN2O B14850481 3-Chloro-6-cyclopropoxypyridazine

3-Chloro-6-cyclopropoxypyridazine

Cat. No.: B14850481
M. Wt: 170.59 g/mol
InChI Key: JYQMAYFDEITSPE-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclopropoxypyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chloro group at position 3 and a cyclopropoxy group at position 6 makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-cyclopropoxypyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chloro group with the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyclopropoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 3-amino-6-cyclopropoxypyridazine or 3-thio-6-cyclopropoxypyridazine.

    Oxidation: Formation of 3-chloro-6-cyclopropylpyridazine-2-one.

    Reduction: Formation of 3-chloro-6-cyclopropoxydihydropyridazine.

Scientific Research Applications

3-Chloro-6-cyclopropoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropoxypyridazine involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxypyridazine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    3-Chloro-6-hydrazinopyridazine: Contains a hydrazino group at position 6.

    3,6-Dichloropyridazine: Lacks the cyclopropoxy group and has two chloro groups.

Uniqueness

3-Chloro-6-cyclopropoxypyridazine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new therapeutic agents.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-6-cyclopropyloxypyridazine

InChI

InChI=1S/C7H7ClN2O/c8-6-3-4-7(10-9-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

JYQMAYFDEITSPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NN=C(C=C2)Cl

Origin of Product

United States

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